Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate
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Overview
Description
Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate is an organic compound with a complex structure that includes both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate is unique due to its specific structural features, including the presence of both amino and ester functional groups
Properties
Molecular Formula |
C16H16BrNO2 |
---|---|
Molecular Weight |
334.21 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate |
InChI |
InChI=1S/C16H16BrNO2/c1-20-16(19)15(18)10-11-2-4-12(5-3-11)13-6-8-14(17)9-7-13/h2-9,15H,10,18H2,1H3/t15-/m0/s1 |
InChI Key |
QONXNLMSQNGPGD-HNNXBMFYSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)Br)N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
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